molecular formula C21H26N2O3S B5289915 N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide

N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide

Cat. No.: B5289915
M. Wt: 386.5 g/mol
InChI Key: KUKMIJTYSFLTQJ-UHFFFAOYSA-N
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Description

N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide, also known as N-[(4-phenylpiperidin-4-yl)sulfonyl]-N-(2-phenylethyl)acetamide, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which have been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
This compound(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide in lab experiments is its ability to cross the blood-brain barrier and target the central nervous system. However, it is important to note that this compound may exhibit some limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide. Some of these include:
1. Further studies on the mechanism of action of this compound, particularly its effects on various signaling pathways in the brain.
2. Investigation of the potential therapeutic applications of this compound(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide in other neurological disorders, such as Huntington's disease and multiple sclerosis.
3. Development of more efficient synthesis methods for this compound, which can improve its yield and purity.
4. Exploration of novel drug delivery systems for this compound(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide, which can enhance its pharmacokinetic properties and reduce its side effects.
In conclusion, this compound(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide is a promising compound that has potential therapeutic applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas of medicine.

Synthesis Methods

The synthesis of N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide involves a multi-step process that includes the reaction of 4-phenyl-1-piperidinylsulfonyl chloride with 2-phenylethylamine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit neuroprotective and anti-inflammatory properties, which are believed to be responsible for its beneficial effects.

Properties

IUPAC Name

N-[2-[4-(4-phenylpiperidin-1-yl)sulfonylphenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-17(24)22-14-11-18-7-9-21(10-8-18)27(25,26)23-15-12-20(13-16-23)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKMIJTYSFLTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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